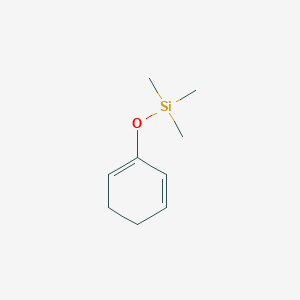

2-(Trimethylsiloxy)-1,3-cyclohexadiene

描述

Significance of Silyl (B83357) Enol Ethers and Conjugated Dienes as Reactive Intermediates

Silyl enol ethers are a class of organosilicon compounds that serve as stable and isolable equivalents of enolates. nih.gov Their utility in organic synthesis stems from their ability to act as nucleophiles in a variety of carbon-carbon bond-forming reactions. Unlike their enolate precursors, silyl enol ethers are generally less basic and can be purified by standard chromatographic techniques, allowing for greater control and predictability in their reactions. They are pivotal intermediates in reactions such as the Mukaiyama aldol (B89426) addition and Michael reactions, where they react with electrophiles in the presence of a Lewis acid. nih.gov The trimethylsilyl (B98337) group acts as a protecting group for the enol, which can be readily cleaved under mild conditions to regenerate the corresponding carbonyl compound. nih.gov

Conjugated dienes are hydrocarbons containing two alternating double and single bonds. This arrangement of π-systems leads to enhanced stability through resonance and a unique reactivity profile. rsc.org They are key participants in a wide array of chemical reactions, most notably pericyclic reactions like the Diels-Alder reaction. acs.orgwikipedia.org The ability of conjugated dienes to form cyclic products with a high degree of stereocontrol has made them indispensable in the synthesis of natural products and other complex organic molecules. nih.gov Their reactivity is influenced by the electronic nature of their substituents, with electron-donating groups generally increasing their reactivity in normal electron-demand Diels-Alder reactions. libretexts.org

Overview of 2-(Trimethylsiloxy)-1,3-cyclohexadiene as a Versatile Building Block

This compound is a silyl enol ether derived from cyclohexenone. researchgate.net This bifunctional molecule combines the characteristic reactivity of both a silyl enol ether and a conjugated diene, making it a highly versatile building block in organic synthesis. The presence of the electron-donating trimethylsiloxy group enhances the electron density of the diene system, making it a particularly reactive diene in Diels-Alder cycloadditions with electron-deficient dienophiles. orgsyn.org

The utility of this compound is prominently demonstrated in its participation in [4+2] cycloaddition reactions to form bicyclic systems. Subsequent hydrolysis of the silyl enol ether moiety in the resulting adduct provides a direct route to functionalized bicyclic ketones. This strategy has been employed in the synthesis of a variety of complex polycyclic structures.

Below are interactive data tables summarizing the Diels-Alder reactions of this compound with various dienophiles.

Table 1: Diels-Alder Reactions of this compound with Various Dienophiles

| Diene | Dienophile | Product | Reference |

| This compound | Methyl vinyl ketone | Bicyclo[2.2.2]octan-2-one derivative | researchgate.net |

| This compound | Acrylonitrile (B1666552) | Bicyclo[2.2.2]oct-5-ene-2-carbonitrile derivative | doubtnut.com |

| This compound | Maleic anhydride (B1165640) | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivative | organicreactions.org |

Beyond its role in cycloadditions, the silyl enol ether functionality allows this compound to participate in Michael-type additions, further expanding its synthetic utility. In these reactions, it acts as a soft nucleophile, adding to the β-position of α,β-unsaturated carbonyl compounds.

Table 2: Michael Addition Reactions of this compound

| Donor | Acceptor | Product | Reference |

| This compound | Cyclohexenone | Functionalized cyclohexanone (B45756) derivative | nih.gov |

Historical Context of Cyclohexadiene Derivatives in Pericyclic Transformations

The study of cyclohexadiene derivatives has played a significant role in the historical development of our understanding of pericyclic reactions. The Diels-Alder reaction, a cornerstone of modern organic synthesis, was first reported by Otto Diels and Kurt Alder in 1928. wikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provided a powerful method for the formation of six-membered rings. Early examples of this reaction often involved cyclic dienes, including cyclohexadiene derivatives, due to their inherent s-cis conformation which is necessary for the reaction to occur. libretexts.org

For several decades following its discovery, the stereochemical outcomes of the Diels-Alder reaction were observed and documented, but a comprehensive theoretical explanation remained elusive. For instance, the consistent observation of syn-addition and the preference for the endo product in many cases were well-established experimentally long before a theoretical framework was in place. acs.org These early stereochemical studies with substituted cyclohexadienes and various dienophiles laid the empirical groundwork for the eventual development of predictive models.

A paradigm shift in understanding pericyclic reactions occurred in 1965 with the formulation of the Woodward-Hoffmann rules. wikipedia.org Robert B. Woodward and Roald Hoffmann proposed a theory based on the conservation of orbital symmetry to explain the stereochemistry and concerted nature of these reactions. The principles of frontier molecular orbital (FMO) theory, developed by Kenichi Fukui, also provided a powerful and complementary model for predicting the outcomes of cycloaddition reactions. These theoretical advancements provided a robust explanation for the previously observed stereoselectivity in the reactions of cyclohexadiene derivatives and other pericyclic processes, transforming the field from an empirical science to one with a strong predictive and theoretical foundation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIRVUXAMPRMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399257 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54781-19-0 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cycloaddition Chemistry of 2 Trimethylsiloxy 1,3 Cyclohexadiene

Diels-Alder Cycloaddition Reactions

The [4+2] cycloaddition reaction involving 2-(trimethylsiloxy)-1,3-cyclohexadiene is a concerted process that proceeds through a single, cyclic transition state. libretexts.org The electron-donating trimethylsiloxy group at the C2 position increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby decreasing the HOMO-LUMO energy gap with electron-deficient dienophiles and accelerating the reaction rate.

The reaction of this compound with various ethylenic dienophiles is governed by electronic and steric factors, which dictate the regioselectivity and stereoselectivity of the resulting bicyclic adducts.

When reacting with unsymmetrical dienophiles, such as those bearing a nitrile group, the regiochemical outcome of the Diels-Alder reaction is a primary consideration. For a 2-substituted diene like this compound, the reaction is predicted to yield the "para" regioisomer as the major product. This selectivity arises from the electronic distribution in the diene, where the electron-donating siloxy group creates a partial negative charge at the C4 position, which preferentially attacks the more electrophilic β-carbon of the electron-deficient dienophile. youtube.com

While specific experimental data for the reaction of this compound with α-acetoxyacrylonitrile and α-chloroacrylonitrile are not extensively detailed in foundational studies, the reaction with acrylonitrile (B1666552) serves as a representative example. The analogous reaction between the parent 1,3-cyclohexadiene (B119728) and acrylonitrile is known to produce the corresponding bicyclo[2.2.2]octene carbonitrile adduct. libretexts.orgdoubtnut.com

| Diene | Dienophile | Predicted Major Product (Regioisomer) |

| This compound | Acrylonitrile | 5-cyano-3-(trimethylsiloxy)bicyclo[2.2.2]oct-2-ene ("para") |

| This compound | α-Chloroacrylonitrile | 5-chloro-5-cyano-3-(trimethylsiloxy)bicyclo[2.2.2]oct-2-ene ("para") |

Symmetrical dienophiles that are highly activated by electron-withdrawing groups, such as para-benzoquinone, maleic anhydride (B1165640), and N-phenylmaleimide, are excellent substrates for Diels-Alder reactions. organicreactions.orgnih.gov These reactions are typically high-yielding and stereoselective. The cycloaddition generally follows the endo rule, where the substituents of the dienophile are oriented towards the diene's π-system in the transition state, a preference attributed to stabilizing secondary orbital interactions.

Reactions involving analogous silyloxy dienes have been shown to proceed readily with these dienophiles. rsc.org For instance, the reaction of a related trimethylsilyloxy diene with N-phenylmaleimide and maleic anhydride has been documented. rsc.org Similarly, the parent 1,3-cyclohexadiene system reacts efficiently with para-benzoquinone. nih.gov

| Diene | Dienophile | Expected Product | Predominant Stereochemistry |

| This compound | para-Benzoquinone | Tricyclic adduct | endo |

| This compound | Maleic Anhydride | Tricyclic anhydride adduct | endo |

| This compound | N-Phenylmaleimide | Tricyclic imide adduct | endo |

Extremely electron-deficient dienophiles exhibit high reactivity in Diels-Alder cycloadditions. Tetracyanoethylene (TCNE) is a classic example of a powerful dienophile that readily reacts with electron-rich dienes. sigmaaldrich.com The reaction with this compound is expected to be rapid and exothermic.

Acetylenic dienophiles, such as diethyl acetylenedicarboxylate (B1228247) (DEAD), also participate in these reactions to form bicyclic adducts containing two double bonds. The reaction of the parent 1,3-cyclohexadiene with DEAD is well-established and can be accelerated by Lewis acid catalysis. chem-soc.si This reaction provides a direct route to the bicyclo[2.2.2]octa-2,5-diene ring system.

| Diene | Dienophile | Expected Product |

| This compound | Tetracyanoethylene | 5,5,6,6-Tetracyano-3-(trimethylsiloxy)bicyclo[2.2.2]oct-2-ene |

| This compound | Diethyl Acetylenedicarboxylate | Diethyl 3-(trimethylsiloxy)bicyclo[2.2.2]octa-2,5-diene-5,6-dicarboxylate |

Dienophiles containing both activating carbonyl groups and steric bulk, such as (E)-1,4-diphenylbut-2-ene-1,4-dione, present a more complex case. The electron-withdrawing benzoyl groups activate the double bond for cycloaddition. However, the bulky phenyl substituents may introduce significant steric hindrance in the transition state, potentially affecting the reaction rate and the endo/exo selectivity. Detailed studies on this specific pairing are required to fully characterize the reaction outcome.

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of Lewis acid catalysts. ias.ac.in Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂), function by coordinating to the dienophile, typically at a carbonyl oxygen or other basic site. mdpi.com This coordination increases the electron-withdrawing nature of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The resulting smaller HOMO(diene)-LUMO(dienophile) energy gap leads to a dramatic acceleration of the reaction, often allowing it to proceed under milder conditions (e.g., lower temperatures) than the corresponding thermal reaction. nih.gov

A more recent quantum chemical analysis suggests that Lewis acids may also accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile. nih.gov

Lewis acid catalysis frequently improves both regioselectivity and endo/exo stereoselectivity. The enhanced electronic effects amplify the orbital coefficients that govern regiochemistry, leading to a higher preference for a single regioisomer. The stabilization of the endo transition state through secondary orbital interactions is also often more pronounced in the catalyzed reaction. For example, the reaction between 1,3-cyclohexadiene and diethyl acetylenedicarboxylate proceeds efficiently in the presence of AlCl₃. chem-soc.si While not a standard all-carbon Diels-Alder, the reactivity of this compound has been demonstrated in an imino-Diels-Alder reaction, where the reaction pathway and product distribution were influenced by temperature and solvent polarity, factors often modulated by catalysis. rsc.org

Diastereoselectivity in Diels-Alder Adducts

The formation of multiple new stereocenters in a single step is a key advantage of the Diels-Alder reaction. The relative orientation of the diene and dienophile in the transition state determines the diastereoselectivity of the resulting cycloadduct.

In Diels-Alder reactions, the dienophile can approach the diene from two different faces, leading to either endo or exo products. masterorganicchemistry.com For many reactions, including those with cyclic dienes, the endo product is kinetically favored, even though the exo product is often more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.com This preference for the endo adduct is often explained by secondary orbital interactions, where the π-system of the electron-withdrawing group on the dienophile overlaps with the developing π-bond in the diene's backbone during the transition state. masterorganicchemistry.com However, the substitution pattern on both the diene and dienophile can strongly influence the endo/exo ratio, and in some cases, high exo selectivity is observed. nih.gov

The position of substituents on both the diene and the dienophile plays a critical role in determining the ratio of diastereomeric products. nih.gov In reactions involving substituted cyclohexadienes, the facial selectivity of the cycloaddition is directed by the existing stereocenters. For example, the reaction of a chiral diene, (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, with p-benzoquinone resulted in an 89:11 mixture of diastereomeric cycloadducts, demonstrating significant diastereofacial selectivity. rsc.org The steric and electronic properties of the substituents guide the dienophile's approach to a preferred face of the diene, leading to the preferential formation of one diastereomer over the other. nih.gov

Regioselectivity in Cycloadditions

When both the diene and the dienophile are unsymmetrical, the issue of regioselectivity arises, concerning the orientation of the reactants relative to one another. The cycloaddition of this compound with an unsymmetrical dienophile, such as methyl acrylate, can theoretically yield two different regioisomers. The electron-donating trimethylsiloxy group at the C2 position directs the regiochemical outcome. Generally, the reaction proceeds to form the "ortho" or "para" adducts predominantly, a preference that can be rationalized by examining the frontier molecular orbital coefficients of the reactants. orgsyn.org For instance, in the reaction with 1-methoxy-1,3-cyclohexadiene, a mixture of four products (regio- and stereoisomers) was formed. beilstein-journals.org

Assessment of Relative Reaction Rates with Substituted 2-(Trimethylsiloxy)-1,3-cyclohexadienes

Substituents on the diene can significantly affect the rate of the Diels-Alder reaction. Electron-donating groups, such as the trimethylsiloxy group, increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which generally leads to an increased reaction rate in normal electron-demand Diels-Alder reactions. wikipedia.org

Conversely, the placement of bulky substituents can also influence reaction rates. A bulky group at the C2 or C3 position of a butadiene can increase the rate by destabilizing the non-reactive s-trans conformation and favoring the required s-cis conformation. wikipedia.org However, bulky substituents at the termini (C1 and C4) of the diene can decrease the reaction rate by sterically hindering the approach of the dienophile. wikipedia.org Kinetic studies comparing substituted and unsubstituted 2-(trimethylsiloxy)-1,3-cyclohexadienes would quantify these effects, showing how changes in the electronic and steric profile of the diene modulate its reactivity. Experimental data shows that relative reaction rates can vary significantly; for example, in a study of diazoalkanes, the rate of addition decreased in the order of trimethylsilyldiazomethane (B103560) > 1-phenyl-1-trimethylsilyldiazomethane > ethyl-1-trimethylsilyl diazoacetate. mdpi.com

Other Cycloaddition and Pericyclic Reactions

Radical Cation [4+2] Cycloaddition Reactions (including instances of non-reactivity)

Radical cation [4+2] cycloadditions represent an alternative strategy for constructing six-membered rings, particularly in cases where traditional thermal Diels-Alder reactions are not feasible. researchgate.netresearchgate.net This method involves the single-electron oxidation of an electron-rich reactant, generating a radical cation. This alters the electronics of the system, enabling a cycloaddition reaction with a neutral partner that might otherwise be unreactive. rsc.orgrsc.org The generation of the radical cation can be achieved through various methods, including chemical oxidation, electrochemical oxidation, or photoredox catalysis. scripps.edu

Despite the utility of this approach, the reactivity of any given diene is not guaranteed. Research into a visible light-promoted radical cation [4+2] cycloaddition between various 2-vinylindoles and a selection of conjugated dienes highlighted a case of non-reactivity for this compound. rsc.orgrsc.org In a study aimed at synthesizing complex tetrahydrocarbazoles, researchers found that while cyclopentadiene (B3395910) reacted efficiently with 2-vinylindoles under the optimized photoredox conditions, this compound gave no reaction. rsc.org This outcome underscores the substrate-specific nature of these cycloadditions, where factors such as oxidation potential and the stability of the resulting radical cation intermediate play a crucial role in determining the reaction's success.

| Diene Substrate | Outcome |

|---|---|

| Cyclopentadiene | Successful reaction, affording tetrahydrocarbazoles in good yields (78-83%). |

| This compound | No reaction observed under the optimized conditions. |

| 1,3-Cycloheptadiene | No reaction observed under the optimized conditions. |

| α-Terpinene | Complex mixture of unreacted starting material and unidentified side-products. |

| Isoprene | Complex mixture of unreacted starting material and unidentified side-products. |

| 2,3-Dimethyl-1,3-butadiene | Complex mixture of unreacted starting material and unidentified side-products. |

Comparison with Reactivity of Related Silyloxy Dienes (e.g., 2-(trimethylsiloxy)-1,3-butadiene (B1348775), 1,4-bis(trimethylsiloxy)-1,3-cyclohexadiene)

The cycloaddition behavior of this compound can be contextualized by comparing it with related silyloxy dienes. One such analog is 1,4-bis(trimethylsiloxy)-1,3-cyclohexadiene. Studies on this diene have shown its successful participation in [4+2] cycloaddition reactions with a range of dienophiles, including maleic anhydride, dimethyl acetylenedicarboxylate, diethyl fumarate (B1241708), and methyl acrylate, to produce 1,4-bis-oxygenated bicyclo[2.2.2]octanes. tandfonline.comtandfonline.com

The reactions, however, often require vigorous conditions, such as refluxing in benzene (B151609) or prolonged heating. tandfonline.com The yields range from moderate to good. tandfonline.comtandfonline.com Researchers have suggested two primary reasons for the somewhat demanding reaction conditions. First, the 1,4-disubstitution pattern of the trimethylsiloxy groups creates opposing substituent effects on the Highest Occupied Molecular Orbital (HOMO) of the diene. Second, unfavorable steric interactions can occur in the transition state between the bulky trimethylsiloxy groups at the diene's termini and the substituents on the dienophile. tandfonline.com

| Dienophile | Isolated Yield (%) |

|---|---|

| Maleic anhydride | 41 |

| Dimethyl acetylenedicarboxylate | 41 |

| Diethyl fumarate | 90 |

| Methyl acrylate | 65 |

In contrast, acyclic silyloxy dienes such as 2-(trimethylsiloxy)-1,3-butadiene and its isomers, like the well-known Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are highly versatile reagents in Diels-Alder reactions. sinica.edu.tw These acyclic dienes readily react with a wide array of electron-deficient dienophiles under mild conditions to form functionalized cyclohexene (B86901) derivatives. sinica.edu.twnih.gov For example, the reactions of 1-alkoxy-1-amino-1,3-butadienes, which are also doubly activated dienes, proceed efficiently with various dienophiles to give cycloadducts in good yields with excellent regioselectivity. nih.gov The high reactivity of these acyclic systems is attributed to their electron-rich nature, which leads to a smaller HOMO-LUMO gap with electron-poor dienophiles, and greater conformational flexibility compared to their cyclic counterparts. libretexts.org While the cycloaddition chemistry of 1,4-bis(trimethylsiloxy)-1,3-butadiene was noted as unreported in earlier literature, the general reactivity of similar acyclic silyloxy dienes suggests a higher propensity for participation in standard Diels-Alder reactions compared to the more sterically hindered and electronically complex cyclic dienes. tandfonline.com

Mechanistic and Stereochemical Investigations of 2 Trimethylsiloxy 1,3 Cyclohexadiene Reactions

Concerted vs. Asynchronous Reaction Pathways in Diels-Alder Cycloadditions

The Diels-Alder reaction is classically described as a concerted pericyclic reaction, proceeding through a single, cyclic transition state. wikipedia.org This implies that the two new sigma bonds are formed simultaneously. However, the "prevailing opinion" that most Diels-Alder reactions follow a strictly concerted mechanism has been a subject of thorough debate. wikipedia.org Computational evidence has supported the possibility of a diradical intermediate in some cases, suggesting a two-step pathway. wikipedia.org The stereospecific syn addition observed in the majority of these reactions does not definitively rule out a stepwise mechanism, as an intermediate could collapse to the product faster than bond rotation allows for stereochemical scrambling. wikipedia.org

In the context of 2-(trimethylsiloxy)-1,3-cyclohexadiene and its derivatives, computational studies, specifically using density functional theory (DFT), have been employed to probe the nature of the transition state. These theoretical investigations help to elucidate whether the reaction proceeds through a synchronous, concerted pathway or if there is a degree of asynchronicity, where one sigma bond begins to form before the other. This asynchronicity can be influenced by the electronic and steric nature of both the diene and the dienophile.

π-Facial Selectivity in Substituted Cyclohexadiene Systems

The concept of π-facial selectivity becomes critical when either the diene or the dienophile has two inequivalent faces. In the case of substituted 1,3-cyclohexadienes, the substituents create a non-symmetrical π-plane, leading to the possibility of the dienophile approaching from either the syn or anti face relative to the substituent. This selectivity is a key factor in controlling the stereochemical outcome of the cycloaddition.

A combined experimental and theoretical study on the Diels-Alder reactions of various 2-trimethylsiloxy-1,3-cyclohexadienes with (E)-1,4-diphenylbut-2-ene-1,4-dione has provided significant insights into π-facial selectivity. nih.gov In these reactions, two diastereomeric products are possible: a 5-endo-6-exo-dibenzoyl derivative and a 5-exo-6-endo-dibenzoyl derivative. The ratio of these products was found to be highly dependent on the position of other substituents on the diene ring. nih.gov While in many instances the 5-endo-6-exo product is favored, the selectivity is not absolute and varies with the substitution pattern. nih.gov

For example, the facial selectivity in reactions of 5-monosubstituted cyclopentadienes has been attributed to hyperconjugative effects of polar groups causing distortion of the diene, as well as steric effects from nonpolar groups. nsf.gov In the case of this compound, both electronic and steric factors of the trimethylsiloxy group and any other substituents on the cyclohexadiene ring play a crucial role in directing the approach of the dienophile.

Application of Frontier Molecular Orbital Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity and selectivity in pericyclic reactions like the Diels-Alder cycloaddition. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between the HOMO and LUMO and the orbital coefficients at the reacting centers are key determinants of the reaction's feasibility and outcome.

In the Diels-Alder reaction of this compound, the electron-donating nature of the trimethylsiloxy group raises the energy of the diene's HOMO, thereby reducing the HOMO-LUMO energy gap with electron-deficient dienophiles and increasing the reaction rate. FMO theory can also be used to predict the regioselectivity of the reaction when an unsymmetrical dienophile is used. The preferred regioisomer is the one that results from the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.

Computational studies on the reactions of 2-trimethylsiloxy-1,3-cyclohexadienes have utilized FMO analysis to understand the observed selectivities. nih.gov While secondary orbital interactions are often invoked to explain the endo-selectivity in Diels-Alder reactions, detailed examination of the frontier Kohn-Sham orbitals and Natural Bond Orbital (NBO) analyses in the transition states of reactions involving 2-trimethylsiloxy-1,3-cyclohexadienes have suggested an absence of such interactions. nih.gov This indicates that other factors may be more dominant in controlling the stereochemical outcome in these specific systems.

Role of Steric and Stereoelectronic Effects in Controlling Selectivity

The stereochemical outcome of Diels-Alder reactions involving this compound is ultimately governed by a delicate balance of steric and stereoelectronic effects in the transition state. The bulky trimethylsilyl (B98337) group can exert significant steric hindrance, disfavoring the approach of the dienophile from the face of the diene it occupies.

Theoretical studies using DFT have revealed that electrostatic repulsion between the lone pairs of the oxygen atoms on the diene and the dienophile is a critical factor in determining the observed product selectivities in reactions of 2-trimethylsiloxy-1,3-cyclohexadienes. nih.gov For methyl-substituted derivatives of this diene, a combination of steric and electrostatic interactions between the diene and the dienophile was found to be the controlling element for the observed selectivity. nih.gov

The interplay of these effects can be seen in the varying product ratios observed with different substitution patterns on the cyclohexadiene ring. The following table summarizes the product distribution in the Diels-Alder reaction between various substituted 2-trimethylsiloxy-1,3-cyclohexadienes and (E)-1,4-diphenylbut-2-ene-1,4-dione, highlighting the influence of substituent position on the diastereomeric outcome. nih.gov

| Diene Substituent | Product Ratio (5-endo-6-exo : 5-exo-6-endo) |

|---|---|

| Unsubstituted | 70 : 30 |

| 4-Methyl | 65 : 35 |

| 5-Methyl | 80 : 20 |

| 6-Methyl | 55 : 45 |

These results underscore that a simple model based on a single controlling factor is insufficient to predict the stereochemical outcome. Instead, a comprehensive analysis of the cumulative steric and stereoelectronic interactions in the transition state is necessary to rationalize the observed facial selectivity in the Diels-Alder reactions of this compound and its derivatives.

Computational and Theoretical Studies on 2 Trimethylsiloxy 1,3 Cyclohexadiene and Its Transformations

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed step-by-step mechanisms. Methods like Density Functional Theory (DFT) are frequently employed to trace reaction paths and identify reactants, transition states, and products. researchgate.netmdpi.com The development of automated reaction path search methods allows for the exhaustive exploration of possible reaction pathways, which can be crucial for discovering new reactions or understanding complex reaction networks. nih.gov

For transformations involving 2-(trimethylsiloxy)-1,3-cyclohexadiene, such as pericyclic reactions, these calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism. For example, in cycloaddition reactions, DFT calculations can distinguish between a concerted path, characterized by a single transition state, and a stepwise path involving zwitterionic or diradical intermediates. mdpi.com The Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a calculated transition state correctly connects the reactants and products along a specific pathway. mdpi.com

Studies on related systems, like the photochemical ring-opening of 1,3-cyclohexadiene (B119728), a textbook example of a pericyclic reaction, demonstrate the power of these computational methods. researchgate.netresearchgate.net These investigations reveal the complex evolution of electronic states during the reaction, identifying the key reactive states that drive the transformation. researchgate.netresearchgate.net By applying similar computational strategies to this compound, the influence of the trimethylsiloxy substituent on the reaction mechanism, including its effect on the stability of intermediates and the heights of activation barriers, can be systematically investigated.

Modeling of Transition States in Pericyclic Reactions

Pericyclic reactions are characterized by a cyclic transition state where bonds are formed and broken in a concerted manner. meta-synthesis.com The geometry and energy of these transition states are critical in determining the reaction's rate and stereoselectivity. nih.gov Computational modeling provides a three-dimensional view of these fleeting structures, which are impossible to observe directly through experiment.

In the context of Diels-Alder reactions, a primary mode of reactivity for this compound, transition state modeling is used to explain and predict stereochemical outcomes like endo/exo selectivity. nih.govnih.gov Calculations can reveal that the endo/exo stereochemical outcome is strongly influenced by the substitution pattern of both the diene and the dienophile. nih.govnih.gov For instance, high exo selectivity has been observed and computationally rationalized when the termini of the diene and dienophile involved in the shorter of the two forming bonds are both substituted. nih.govnih.gov A twist-asynchronous model, derived from computational results, can account for the geometries and energies of the computed transition structures. nih.govnih.gov

The concept of "aromaticity" has been extended to the transition states of concerted pericyclic reactions. beilstein-journals.org Thermally allowed reactions, such as the [4+2] Diels-Alder cycloaddition, are thought to proceed through energetically favorable aromatic transition states, which involve the cyclic delocalization of 6 π-electrons. bris.ac.ukpitt.edu While a more synchronous reaction tends to exhibit greater aromatic character, this does not always correlate with a lower activation barrier, as other factors like strain and orbital interactions also play a crucial role. beilstein-journals.org

| Reaction | Pathway | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Cyclobutenone + 1,3-Butadiene | Endo | 7.45 | DFT |

| Cyclobutenone + 1,3-Butadiene | Exo | 9.69 | DFT |

| Cyclobutenone + Cyclopentadiene (B3395910) | Endo | 4.69 | DFT |

| Cyclobutenone + Cyclopentadiene | Exo | 6.33 | DFT |

This table presents data for analogous systems to illustrate typical computational results for Diels-Alder activation energies. Data extracted from reference longdom.org.

Analysis of Electronic Structure and Reactivity Parameters

The reactivity of this compound is fundamentally governed by its electronic structure. The electron-donating trimethylsiloxy group significantly influences the diene's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a normal-electron-demand Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO is dominant. The trimethylsiloxy group raises the energy of the diene's HOMO, reducing the HOMO-LUMO energy gap and accelerating the reaction compared to unsubstituted 1,3-cyclohexadiene.

Computational methods are used to calculate various reactivity parameters that quantify these electronic effects. Molecular Electron Density Theory (MEDT) provides a framework for analyzing reactivity based on electron density. mdpi.com Key parameters include:

Electronic Chemical Potential (μ): Indicates the tendency of electron density to escape from a molecule. A higher μ value corresponds to greater nucleophilicity. mdpi.com

Global Electrophilicity (ω): Measures the stabilization in energy when a system acquires additional electronic charge.

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

For silyl (B83357) enol ethers like this compound, these calculations typically classify them as strong nucleophiles. mdpi.com This heightened nucleophilicity, driven by the +M effect of the siloxy group, makes them highly reactive towards electrophilic dienophiles. The analysis of the global electron density transfer (GEDT) at the transition state can confirm the polar nature of the reaction, where electron density flows from the electron-rich diene to the electron-poor dienophile. mdpi.com

| Compound | Electronic Chemical Potential (μ) (eV) | Global Nucleophilicity (N) (eV) | Classification |

|---|---|---|---|

| Trimethylsilyldiazoethane (TSDE) | -3.12 | 4.23 | Strong Nucleophile |

| (Diazomethyl)trimethylsilane (TSDP) | -3.22 | 4.01 | Strong Nucleophile |

| (1-Diazo-2,2,2-trifluoroethyl)trimethylsilane (TSDA) | -3.89 | 2.89 | Moderate Nucleophile |

| Diethyl fumarate (B1241708) (DFM) | -4.84 | 1.55 | Strong Electrophile |

This table showcases reactivity indices for analogous silylated nucleophiles and a typical electrophile, illustrating how these parameters are used to predict reactivity. Data extracted from reference mdpi.com.

Computational Studies on Analogous Silyl Enol Ethers and Cyclic Dienes

The computational study of this compound is enriched by comparisons with analogous structures. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a prominent acyclic analogue known for its high reactivity in Diels-Alder reactions due to its electron-rich nature. researchgate.netwikipedia.org Computational analyses of its reactions have provided deep insights into the regioselectivity and mechanism of hetero-Diels-Alder reactions. dntb.gov.uanih.gov These studies highlight how the interplay between two different oxygen substituents (methoxy and siloxy) influences the diene's reactivity.

Computational studies on other cyclic dienes, such as cyclopentadiene, furan, and phosphole, offer a broader context for understanding the reactivity of the 1,3-cyclohexadiene scaffold. dntb.gov.uaacs.orgescholarship.org Benchmark studies comparing the Diels-Alder reactivity of various five-membered cyclic dienes have established reliable levels of theory (e.g., CCSD(T) or B3LYP) for accurately predicting activation barriers and reaction energies. acs.org These studies reveal how factors like ring strain and the nature of a heteroatom within the ring can dramatically alter diene reactivity. For example, hyperconjugative interactions of substituents on cyclic dienes can destabilize the ground state, leading to increased reactivity in Diels-Alder reactions. escholarship.org

Similarly, theoretical investigations into the formation and isomerization of various silyl enol ethers provide valuable information. organic-chemistry.orgnih.govbeilstein-journals.org Computational studies have been used to elucidate the mechanisms of nickel-catalyzed synthesis of Z-silyl enol ethers, suggesting that an η³-bound enolate intermediate is key to controlling selectivity. nih.gov These broader computational investigations create a comprehensive picture of the factors controlling the structure and reactivity of silyl enol ethers and cyclic dienes, allowing for more accurate predictions and a deeper understanding of the specific behavior of this compound.

Synthetic Applications of 2 Trimethylsiloxy 1,3 Cyclohexadiene in Complex Molecule Construction

Construction of Bicyclo[2.2.2]octane Skeletons

The bicyclo[2.2.2]octane framework is a common structural motif in numerous natural products and biologically active molecules. The Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-cyclohexadiene provides a direct and efficient route to this core structure.

Synthesis of Bicyclo[2.2.2]octane-2,5-dione Derivatives

The synthesis of bicyclo[2.2.2]octane-2,5-dione derivatives, which are valuable synthetic intermediates, can be achieved through a Diels-Alder cycloaddition strategy. While various methods exist for creating this dione (B5365651) system, the use of silyloxydienes like this compound offers a pathway where the ketone functionality is masked as a silyl (B83357) enol ether. nih.govescholarship.org This approach allows for the construction of the bicyclic skeleton, followed by a hydrolysis step to unmask the ketone. For example, the reaction of a methoxy-substituted cyclohexadiene with maleic anhydride (B1165640) yields a bicyclo[2.2.2]octene anhydride, which upon hydrolysis, forms a keto dicarboxylic acid, a precursor to the dione system. researchgate.net The trimethylsiloxy group in this compound serves a similar role, providing access to the ketone functionality after the cycloaddition has established the core bicyclic framework.

Approaches to Crowded Bicyclo[2.2.2]octane Frameworks

The construction of sterically hindered or crowded bicyclo[2.2.2]octane skeletons is a significant synthetic challenge. Lewis acid-catalyzed Diels-Alder reactions involving this compound have been shown to be effective in building these congested structures. oup.com The reaction of this diene with various dienophiles under catalytic conditions can proceed efficiently to yield highly substituted bicyclo[2.2.2]octane systems. The presence of the trimethylsiloxy group influences the stereochemical outcome of the cycloaddition, often leading to the preferential formation of the endo-isomer. core.ac.uk

Synthesis of Tricyclic Systems (e.g., 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones)

This compound is instrumental in the synthesis of complex tricyclic systems. A notable application is the preparation of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones through a [π4s+π2s] Diels-Alder cycloaddition. acgpubs.orgresearchgate.net This reaction involves the cycloaddition of the diene with substituted maleimides as the dienophiles. researchgate.net The reaction typically proceeds by refluxing the reactants in a suitable solvent like dry benzene (B151609), yielding the desired tricyclic adducts. acgpubs.org Subsequent hydrolysis of the resulting silyl enol ether functionality reveals the ketone group, completing the trione (B1666649) structure. These tricyclic compounds are of interest due to their potential as pharmacological agents. researchgate.netmdpi.com The yields of these cycloaddition reactions are often high, ranging from 75% to 95%. researchgate.netresearchgate.net

Table 1: Synthesis of 4-aza-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione Derivatives

| Diene | Dienophile | Product | Yield (%) |

|---|---|---|---|

| This compound | N-Benzylmaleimide | 4-Benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | 97 |

| This compound | N-Ethylmaleimide | 4-Ethyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | 95 |

| This compound | N-(4-Acetylphenyl)maleimide | 4-(4-Acetylphenyl)-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | 81 |

Data sourced from Srinivasa, A., & Suresh, H. (2012). researchgate.net

Preparation of Nitrogen-Containing Polycyclic Structures (e.g., isoquinuclidinone 2-aza[2.2.2]octa-3,5-dione)

The isoquinuclidine, or 2-azabicyclo[2.2.2]octane, core is a key structural feature in many biologically active alkaloids. nih.gov this compound serves as a precursor for the synthesis of isoquinuclidinone derivatives such as 2-aza[2.2.2]octa-3,5-dione. dv-expert.org This is achieved through a hetero-Diels-Alder reaction where the diene reacts with an electron-deficient nitrile, such as p-toluenesulfonyl cyanide. dv-expert.orgchemicalbook.comresearchgate.net The initial cycloaddition produces a hydrolytically sensitive adduct. Subsequent hydrolysis of this adduct yields the target isoquinuclidinone, 2-aza[2.2.2]octa-3,5-dione, in excellent yield. researchgate.net This method provides an efficient pathway to construct nitrogen-containing bicyclic diones.

Strategic Utility of the Trimethylsiloxy Group as a Latent Functionality in Synthesis

A key strategic advantage of using this compound in cycloaddition reactions is the role of the trimethylsiloxy group as a "latent functionality". In this context, the silyl enol ether masks a ketone. This masking is crucial as it allows the Diels-Alder reaction to proceed without interference from a potentially reactive carbonyl group. Once the desired polycyclic skeleton is constructed, the trimethylsiloxy group can be easily and cleanly removed by hydrolysis, often under mild acidic conditions, to reveal the ketone. researchgate.net This two-step process of cycloaddition followed by deprotection is a powerful tactic in complex molecule synthesis. It allows for the introduction of a ketone at a specific position within a newly formed ring system, as demonstrated in the synthesis of the tricyclic triones and bicyclic diones discussed previously. researchgate.netacgpubs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bicyclo[2.2.2]octane-2,5-dione |

| 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione |

| isoquinuclidinone 2-aza[2.2.2]octa-3,5-dione |

| Maleic anhydride |

| N-Benzylmaleimide |

| N-Ethylmaleimide |

| N-(4-Acetylphenyl)maleimide |

| p-Toluenesulfonyl cyanide |

| 4-Benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

| 4-Ethyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

Future Research Directions and Emerging Reactivity Avenues

Development of Chiral Catalysis for Asymmetric Transformations

A significant frontier in the application of 2-(trimethylsiloxy)-1,3-cyclohexadiene lies in the development of catalytic asymmetric methods to produce chiral molecules. While Diels-Alder reactions using chiral auxiliaries have been demonstrated, the focus is shifting towards catalytic enantioselective transformations, which are often more atom-economical and efficient. acs.orgnih.gov

Key areas of development include the use of chiral Lewis acids and organocatalysts to control the stereochemical outcome of reactions. For instance, chiral copper (II) complexes have been successfully employed in asymmetric Mukaiyama-Michael reactions involving silyl (B83357) enol ethers, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.org The development of novel chiral ligands for transition metals like iridium and rhodium is also a promising avenue, enabling enantioselective allylic substitutions and C-H functionalization reactions. mdpi.comnih.gov

Researchers are exploring the desymmetrization of achiral cyclohexadienone precursors as a complementary strategy to access chiral cyclohexenones. nih.govnih.gov This approach involves the selective reaction of one of two enantiotopic groups, guided by a chiral catalyst, to introduce stereocenters with high precision. The continued design of new chiral catalysts, including bifunctional catalysts that can activate both the diene and the reaction partner, is crucial for expanding the scope of asymmetric transformations involving this compound. nih.gov

Table 1: Examples of Catalytic Asymmetric Reactions with Silyl Enol Ethers

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| Mukaiyama-Michael | Cu(OTf)2–imidazolidine–pyrroloimidazolone pyridine | 1,5-Dicarbonyl Compounds | 96–99% |

| Diels-Alder | Chiral Aluminum Reagents (e.g., Menthyloxyaluminum dichloride) | Hexahydroisoquinolin-2-one derivative | 44% |

| Allylic Enolization | Iridium complexes | Substituted Cyclohexenones | High |

Exploration of Novel Reaction Pathways Beyond [4+2] Cycloadditions

While the Diels-Alder reaction is the most common transformation of this compound, researchers are actively exploring other reaction pathways to generate diverse molecular architectures. These investigations aim to unlock new synthetic possibilities that are not accessible through conventional cycloadditions.

One such area is the exploration of photochemical reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been applied to silyl enol ethers to produce 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.org This method provides access to four-membered ring systems, which are valuable intermediates in organic synthesis.

Other emerging pathways include:

[3+2] Cycloadditions: Cyclic silyl enol ethers can undergo uncatalyzed [3+2] cycloaddition with electron-deficient sulfonyl azides, leading to regiocontrolled one-carbon ring contractions. wikipedia.org

Mukaiyama-Michael Additions: As a potent nucleophile, the silyl enol ether moiety can participate in conjugate additions to α,β-unsaturated carbonyl compounds, a reaction that can be rendered asymmetric with chiral catalysts. rsc.org

Stepwise Double-Michael Processes: For sterically hindered diene-dienophile pairs where a concerted Diels-Alder reaction is unfavorable, a stepwise acid-promoted double-Michael reaction can serve as a viable alternative to form the cyclohexene (B86901) ring system. acs.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions offer a powerful method for the regio- and stereoselective synthesis of the 1,3-cyclohexadiene (B119728) nucleus itself, which can then be functionalized. scholarsportal.info

These alternative reaction modes significantly broaden the synthetic utility of this compound, allowing for the construction of a wider variety of cyclic and acyclic structures.

Integration into Cascade and Domino Processes for Increased Synthetic Efficiency

Cascade, tandem, or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. 20.210.105 Integrating this compound into such processes can dramatically reduce step counts, solvent usage, and purification efforts, aligning with the principles of green chemistry.

The inherent reactivity of the silyl enol ether and diene functionalities makes this compound an ideal candidate for cascade sequences. For example, a reaction can be initiated at one part of the molecule, which then triggers subsequent transformations. A tandem non-aldol aldol (B89426) Mukaiyama aldol process has been described where a silyl enol ether is generated in situ and participates in a subsequent aldol reaction. researchgate.net

Future research will focus on designing novel cascade reactions that exploit the dual reactivity of this compound. Potential sequences could involve:

A Diels-Alder/Michael Addition Cascade: The initial [4+2] cycloaddition could generate an enolate or silyl enol ether intermediate that is then trapped intramolecularly by a Michael acceptor.

A Conjugate Addition/Aldol Condensation Sequence: A Michael addition initiated by the silyl enol ether could be followed by an intramolecular aldol reaction to rapidly construct complex polycyclic systems.

Tandem Cycloadditions: Rhodium(II)-catalyzed processes can involve a 1,3-acyloxy migration to form an allene (B1206475) intermediate, which then undergoes an intermolecular [2+2] cycloaddition. nih.gov

The development of such processes requires a deep understanding of reaction mechanisms and kinetics to control the sequence of events and achieve high selectivity for the desired complex product.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For this compound, this involves developing more sustainable methods for both its synthesis and its subsequent use in chemical reactions.

Greener Synthesis: The traditional synthesis of silyl enol ethers often involves strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures or weaker bases like triethylamine (B128534). wikipedia.org Future research aims to replace hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of catalytic methods that avoid stoichiometric amounts of base or the exploration of solvent-free reaction conditions.

Sustainable Applications: A key focus of green chemistry is the replacement of volatile organic compounds (VOCs) with greener solvents. mrforum.comnih.gov Research into performing reactions of this compound in alternative media such as water, ionic liquids, or bio-based solvents is an important goal. mrforum.com For example, boric acid has been used as a catalyst for the synthesis of pyridines in aqueous media, demonstrating the potential for water as a reaction solvent. Furthermore, developing highly efficient, atom-economical catalytic reactions, such as the cascade processes mentioned previously, is a core tenet of green chemistry. 20.210.105 The use of reusable catalysts, such as zeolites, can also contribute to more sustainable chemical transformations. nankai.edu.cn

By focusing on these green chemistry approaches, the synthesis and application of this compound can be made more efficient, safer, and environmentally friendly, ensuring its continued importance as a valuable synthetic intermediate.

常见问题

Q. What is the most reliable synthetic route for preparing 2-(trimethylsiloxy)-1,3-cyclohexadiene, and how can reaction conditions be optimized?

The compound can be synthesized via silylation of cyclohexenone derivatives. A reported method involves treating cyclohexenone with chlorotrimethylsilane and triethylamine in dimethylformamide (DMF) under thermal conditions, yielding this compound in moderate to high purity . Optimization strategies include:

- Solvent selection : DMF facilitates silylation by stabilizing intermediates.

- Catalyst use : Ultrasonication (2 h, room temperature) enhances reaction efficiency by improving mixing and reducing side products .

- Purification : Column chromatography on silica gel is recommended for isolating the product .

Q. How can the structural integrity and purity of this compound be validated experimentally?

Key analytical methods include:

- <sup>1</sup>H NMR spectroscopy : Characteristic peaks for the silyloxy group (δ ~0.1–0.3 ppm for Si(CH3)3) and conjugated diene protons (δ ~5.5–6.5 ppm) confirm the structure .

- GC-MS : Detects volatile impurities or decomposition products, though non-volatile contaminants may require alternative methods (e.g., HPLC) .

- TLC monitoring : Ensures reaction progression and identifies byproducts during synthesis .

Advanced Research Questions

Q. What mechanistic role does the trimethylsiloxy group play in the reactivity of this compound?

The trimethylsiloxy group acts as both an electron-donating substituent and a steric shield:

- Electronic effects : The oxygen atom in the siloxy group stabilizes adjacent carbocations via resonance, enhancing electrophilic reactivity at the diene termini .

- Steric protection : The bulky trimethylsilyl group reduces undesired side reactions (e.g., dimerization) by hindering approach of electrophiles to specific positions .

Experimental validation: Compare reaction outcomes with analogous non-silylated dienes (e.g., 1,3-cyclohexadiene) under identical conditions to isolate electronic vs. steric contributions .

Q. How can divergent synthesis pathways be designed using this compound as a precursor?

The compound serves as a versatile intermediate for generating strained cyclohexynes or functionalized cyclohexanes:

- Cyclohexyne generation : Fluoride-induced desilylation of silylated triflate derivatives (e.g., 2-(triethylsilyl)cyclohexenyl triflate) produces cyclohexyne, which undergoes [2+2] cycloadditions or ene reactions .

- Diels-Alder reactions : The diene reacts with electron-deficient dienophiles (e.g., maleimides) under thermal or ultrasonic conditions, yielding bicyclic adducts .

Critical parameters : Temperature, solvent polarity, and dienophile electronic properties dictate regioselectivity and yield .

Q. How should researchers address contradictions in reported synthetic yields or product distributions?

Discrepancies often arise from subtle differences in reaction setups:

- Catalyst loading : For example, Pd-catalyzed dehydrobromination (as in related diene syntheses) is sensitive to Pd concentration (e.g., 5 mol% vs. 10 mol%) and base choice (Hünig’s base vs. K2CO3) .

- Kinetic vs. thermodynamic control : Ultrasonication may favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable adducts .

Resolution : Systematic screening of reaction variables (e.g., time, temperature, catalyst) and <i>in situ</i> monitoring (e.g., FTIR, Raman) can identify optimal conditions .

Q. What computational tools are effective for predicting the electronic properties of this compound?

- DFT calculations : B3LYP/6-31G** models accurately predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, explaining regioselectivity in electrophilic additions .

- NMR chemical shift prediction : Programs like ACD/Labs or Gaussian-NMR simulate <sup>1</sup>H and <sup>13</sup>C spectra, aiding structural assignments .

Case study : Comparative analysis of 1,3-cyclohexadiene (conjugated) vs. 1,4-cyclohexadiene (non-conjugated) reveals through-space vs. through-bond electronic interactions, guiding reactivity predictions .

Methodological Notes

- Safety : Handle chlorotrimethylsilane and triflates in a fume hood due to their volatility and toxicity. Use PPE and adhere to waste disposal protocols .

- Data reproducibility : Document reaction parameters meticulously (e.g., solvent batch, humidity) to ensure reproducibility, especially for moisture-sensitive silylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。